molecular formula C15H18N2O4 B5704289 ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B5704289
M. Wt: 290.31 g/mol
InChI Key: MBKUNAXFMSXQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate, also known as EADIC, is a chemical compound that has been the subject of scientific research due to its potential use in pharmaceuticals. It is a complex molecule with a unique structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by modulating the immune system and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of tumors in mice. It has also been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate. One area of interest is the development of new drugs that are based on ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate or other compounds that have similar structures and properties. Another area of interest is the study of ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate's mechanism of action, which could help to identify new targets for drug development. Finally, there is a need for more studies to determine the safety and efficacy of ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate in humans.

Synthesis Methods

The synthesis of ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a multi-step process that involves several chemical reactions. The first step involves the condensation of 2-amino-2-oxoethyl ester with indole-3-carboxaldehyde. This reaction results in the formation of an intermediate compound, which is then treated with ethyl chloroformate to produce ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate.

Scientific Research Applications

Ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has been the subject of several scientific studies due to its potential use in pharmaceuticals. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-20-15(19)14-9(2)17(3)12-6-5-10(7-11(12)14)21-8-13(16)18/h5-7H,4,8H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKUNAXFMSXQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2-amino-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

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